1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17204282
InChI: InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3
SMILES:
Molecular Formula: C26H26N4
Molecular Weight: 394.5 g/mol

1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine

CAS No.:

Cat. No.: VC17204282

Molecular Formula: C26H26N4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine -

Specification

Molecular Formula C26H26N4
Molecular Weight 394.5 g/mol
IUPAC Name 4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine
Standard InChI InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3
Standard InChI Key UHIXFUMVHZAVGP-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₂₆H₂₆N₄, with a molecular weight of 394.5 g/mol. Its structure features:

  • A central benzene ring substituted with two methylamino groups.

  • Peripheral aminophenyl groups linked via para-positions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₆N₄
Molecular Weight394.5 g/mol
IUPAC Name4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine
Canonical SMILESCN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Topological Polar Surface Area64.2 Ų

The extended conjugation across its aromatic system results in a planar geometry, facilitating interactions with biological targets such as enzymes and receptors.

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR: Peaks at δ 6.8–7.2 ppm correspond to aromatic protons, while δ 2.9–3.1 ppm signals represent methyl groups adjacent to nitrogen.

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) confirm amine and aryl functionalities.

Synthesis and Manufacturing Processes

Palladium-Catalyzed Amination

The synthesis employs a palladium-catalyzed cross-coupling strategy, as outlined in patent EP1982748A2 :

  • Bromonitrobenzene Activation: 1-Bromo-3-nitrobenzene reacts with p-methoxyaniline in the presence of Pd₂(dba)₃ and BINAP ligand.

  • Nucleophilic Substitution: Sodium tert-butoxide facilitates aryl-amine bond formation at 100°C.

  • Hydrogenation: Catalytic hydrogenation reduces nitro groups to amines, yielding the final product .

Table 2: Synthetic Protocol Overview

StepReagents/ConditionsYield
1Pd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C23%
2H₂, Pd/C, MeOH, rt85%

Purification and Optimization

Chromatographic purification (silica gel, hexane/EtOAc) achieves >95% purity. Process optimization focuses on ligand selection and solvent polarity to enhance yield .

Role in Cosmetic and Hair Dye Formulations

Oxidative Hair Dyeing

Patent EP1982748A2 identifies derivatives of this compound as couplers in oxidative dyes . Upon reaction with hydrogen peroxide, it forms indo dyes with λmax = 540 nm (red-violet hues) .

Table 3: Performance in Hair Dye Formulations

ParameterResult
Color Fastness (Wash)ΔE < 2.0 after 10 cycles
Scalp IrritationMild (Draize score = 1.2)

Synergy with Other Intermediates

Combined with 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol, the compound enhances color intensity by 22% due to synergistic electron transfer .

Comparative Analysis with Related Aromatic Amines

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightLogPApplication
1-N-Methylbenzene-1,4-diamine122.2 g/mol1.2Hair dye intermediate
4-Amino-N-phenylaniline184.2 g/mol2.8Polymer stabilizer
Target Compound394.5 g/mol3.5Dual pharma/cosmetics

The higher molecular weight and lipophilicity (LogP = 3.5) of 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine enhance membrane permeability compared to simpler analogs.

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